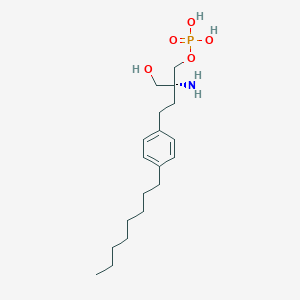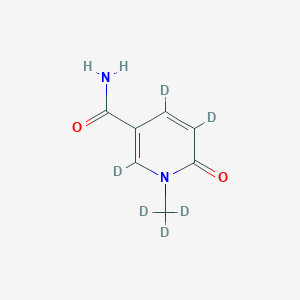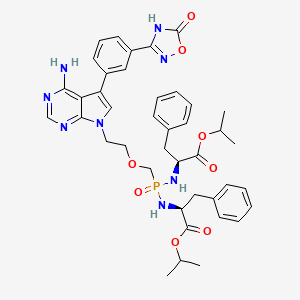
AC2 selective-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC2 selective-IN-1: is a potent, non-toxic, and selective inhibitor of the enzyme adenylate cyclase type 2 (AC2). This compound has shown significant potential in scientific research due to its ability to selectively inhibit AC2 with an inhibitory concentration (IC50) of 4.45 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AC2 selective-IN-1 involves the use of 7-deazapurine analogues of adefovir. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: AC2 selective-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild to moderate temperatures.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogues .
Wissenschaftliche Forschungsanwendungen
Chemistry: AC2 selective-IN-1 is used as a chemical probe to study the role of adenylate cyclase type 2 in various biochemical pathways. It helps in understanding the enzyme’s function and its interaction with other molecules .
Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by adenylate cyclase type 2. It is particularly useful in studying the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .
Medicine: this compound has potential therapeutic applications in the treatment of diseases where dysregulation of adenylate cyclase type 2 is implicated. It is being explored for its role in modulating smooth muscle tone and its potential use in treating lung diseases .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its selective inhibition of adenylate cyclase type 2 makes it a valuable tool in drug discovery and development .
Wirkmechanismus
AC2 selective-IN-1 exerts its effects by selectively inhibiting the enzyme adenylate cyclase type 2. This inhibition prevents the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), thereby modulating the signaling pathways that rely on cAMP as a second messenger. The molecular targets of this compound include the active site of adenylate cyclase type 2, where it binds and inhibits the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Adenylate Cyclase Type 1 Inhibitors: These compounds selectively inhibit adenylate cyclase type 1 and are used in similar research applications.
Adenylate Cyclase Type 3 Inhibitors: These inhibitors target adenylate cyclase type 3 and are employed in studies related to different signaling pathways.
Uniqueness: AC2 selective-IN-1 is unique due to its high selectivity for adenylate cyclase type 2. This selectivity allows researchers to specifically study the role of AC2 without affecting other isoforms of adenylate cyclase. This makes this compound a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C41H47N8O8P |
|---|---|
Molekulargewicht |
810.8 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2S)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34-/m0/s1 |
InChI-Schlüssel |
LHRJSELQNIMKFQ-HEVIKAOCSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


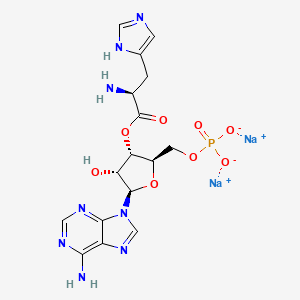
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

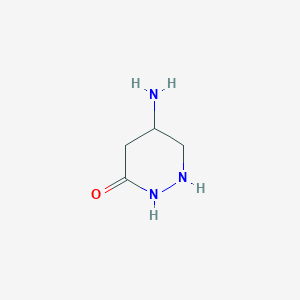
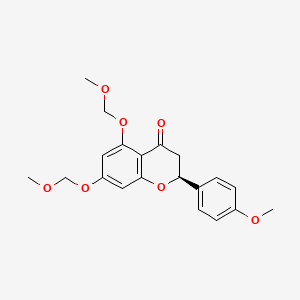
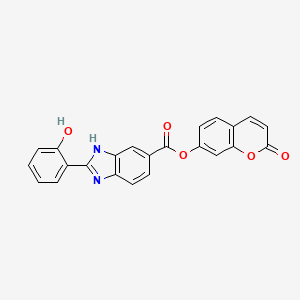
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
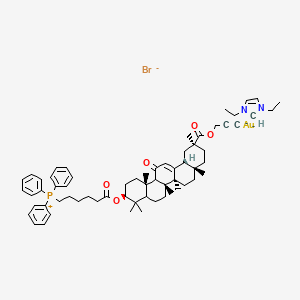
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
